molecular formula C15H17F3N4OS B14265257 [2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol CAS No. 137929-16-9

[2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol

Cat. No.: B14265257
CAS No.: 137929-16-9
M. Wt: 358.4 g/mol
InChI Key: RAUDATWFFDZPBT-UHFFFAOYSA-N
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Description

[2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol: is a complex organic compound characterized by its unique structure, which includes a diazenyl group, a trifluoromethyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol typically involves multiple steps, starting with the preparation of the diazenyl intermediate. This intermediate is then reacted with a thiazole derivative under specific conditions to yield the final product. Common reagents used in these reactions include diazonium salts, thiazole derivatives, and various catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial applications.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes due to its unique structural features.

Medicine: Potential applications in medicine include the development of new drugs targeting specific pathways or diseases. The compound’s ability to interact with biological molecules makes it a candidate for drug discovery and development.

Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals due to its vibrant color and stability.

Mechanism of Action

The mechanism by which [2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Uniqueness: What sets [2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol apart is its combination of functional groups, which confer unique reactivity and potential applications. The presence of the diazenyl group, trifluoromethyl group, and thiazole ring makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

137929-16-9

Molecular Formula

C15H17F3N4OS

Molecular Weight

358.4 g/mol

IUPAC Name

[2-[[4-(diethylamino)phenyl]diazenyl]-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol

InChI

InChI=1S/C15H17F3N4OS/c1-3-22(4-2)11-7-5-10(6-8-11)20-21-14-19-13(15(16,17)18)12(9-23)24-14/h5-8,23H,3-4,9H2,1-2H3

InChI Key

RAUDATWFFDZPBT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=NC(=C(S2)CO)C(F)(F)F

Origin of Product

United States

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